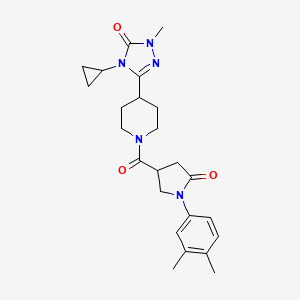
4-cyclopropyl-3-(1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-3-(1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H31N5O3 and its molecular weight is 437.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-cyclopropyl-3-(1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H30N6O2, and it features multiple functional groups that contribute to its biological properties. The presence of the triazole ring and piperidine moiety is particularly noteworthy as these structures are often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperidine and triazole rings have shown significant activity against several bacterial strains. A study evaluating related compounds demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, suggesting that the target compound may possess similar properties .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. Compounds with oxopyrrolidine structures have been noted for their inhibitory effects on acetylcholinesterase and urease enzymes. In particular, several derivatives were reported to have IC50 values below 5 µM for acetylcholinesterase inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .
Study 1: Antimicrobial Evaluation
In a comparative study of various synthesized compounds, the target compound was evaluated alongside known antibiotics. The results indicated that it exhibited comparable activity to established agents against certain gram-positive bacteria. The study utilized standard disk diffusion methods and broth microdilution techniques to ascertain minimum inhibitory concentrations (MICs) across different bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Target Compound | 16 | Bacillus subtilis |
| Control (Ampicillin) | 8 | Bacillus subtilis |
| Target Compound | 32 | Salmonella typhi |
| Control (Ciprofloxacin) | 16 | Salmonella typhi |
Study 2: Enzyme Inhibition Assay
An investigation into the enzyme inhibition properties of the target compound revealed significant activity against acetylcholinesterase. The following table summarizes the IC50 values obtained during the assay:
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| Target Compound | 2.14 ± 0.003 | Acetylcholinesterase |
| Control (Donepezil) | 0.63 ± 0.001 | Acetylcholinesterase |
The biological activity of the compound can be attributed to its ability to interact with specific protein targets in microbial cells and human enzymes. The triazole moiety is known for its role in inhibiting fungal cytochrome P450 enzymes, which could extend to bacterial systems as well. Furthermore, the piperidine component may facilitate binding to active sites on enzymes like acetylcholinesterase due to its structural flexibility and ability to form hydrogen bonds.
特性
IUPAC Name |
4-cyclopropyl-5-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-15-4-5-20(12-16(15)2)28-14-18(13-21(28)30)23(31)27-10-8-17(9-11-27)22-25-26(3)24(32)29(22)19-6-7-19/h4-5,12,17-19H,6-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJXKEIIFUWHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














